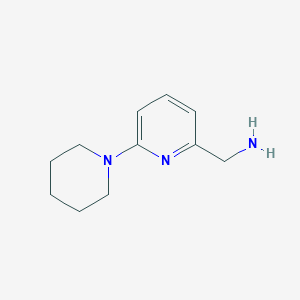

(6-piperidin-1-ylpyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-piperidin-1-ylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLKMQNMJEDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594495 | |

| Record name | 1-[6-(Piperidin-1-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-51-5 | |

| Record name | 1-[6-(Piperidin-1-yl)pyridin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Piperidin 1 Ylpyridin 2 Yl Methanamine and Its Analogues

Strategies for Constructing the 2,6-Disubstituted Pyridine (B92270) Core

The foundational step in the synthesis of the target compound is the creation of the 2,6-disubstituted pyridine ring. This can be achieved through various strategies, including the functionalization of a pre-formed pyridine ring or the construction of the ring from acyclic precursors. For compounds like (6-piperidin-1-ylpyridin-2-yl)methanamine, functionalization of a readily available pyridine derivative is often the more direct approach.

Amination Reactions in Pyridine Synthesis

Direct amination of the pyridine ring is a fundamental method for introducing nitrogen-based substituents. The Chichibabin reaction, a classic method, allows for the amination of pyridine and its derivatives at the 2- or 4-positions using sodium amide, though it requires stringent, anhydrous conditions. sigmaaldrich.com A more common and versatile approach for synthesizing 2,6-disubstituted pyridines involves the nucleophilic aromatic substitution (SNAr) of halopyridines.

The pyridine ring is rendered electron-deficient by the nitrogen heteroatom, particularly at the positions ortho and para to it (C2, C4, C6). This inherent electrophilicity facilitates the attack of nucleophiles on halopyridines, especially when a good leaving group like a halide is present at these positions. youtube.com The synthesis of the 2-piperidyl, 6-aminomethyl pyridine core often starts with a dihalopyridine, such as 2,6-dichloropyridine (B45657). The differential reactivity of the two chlorine atoms can be exploited for sequential substitution.

One of the chlorine atoms can be selectively displaced by a nucleophile like piperidine (B6355638). The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, for example, proceeds via nucleophilic aromatic substitution where the electron-withdrawing nitro group activates the C2 position for nucleophilic attack. nih.gov Similarly, reacting 2,6-dichloropyridine with piperidine under controlled conditions can yield 2-chloro-6-(piperidin-1-yl)pyridine, a key intermediate for further functionalization. sigmaaldrich.com

Palladium-Mediated Cross-Coupling Approaches for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules, and they are widely applied to the functionalization of pyridine rings. mdpi.comnih.gov Reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds on the pyridine core.

For the synthesis of a 2,6-disubstituted pyridine, a dihalopyridine can be used as the starting scaffold. A Suzuki coupling, for instance, can be employed to introduce a methyl group (a precursor to the methanamine) at the 2-position of a 6-chloropyridine derivative. The Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrates the utility of this reaction on functionalized pyridines. mdpi.com While effective, a major challenge in the cross-coupling of pyridines is the tendency of the nitrogen atom in the substrate and product to coordinate with the palladium catalyst, which can decrease its activity. nih.gov The design of the catalytic system, including the choice of ligands and reaction conditions, is therefore crucial for a successful outcome. researchgate.net

The Buchwald-Hartwig amination offers a complementary palladium-catalyzed route to install the piperidine ring onto a halopyridine precursor that already contains the second substituent or its precursor.

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

| Nucleophilic Aromatic Substitution | 2-chloro-3-nitropyridine | Piperazine, Acetonitrile (B52724) | 1-(3-nitropyridin-2-yl)piperazine | 65% | nih.gov |

| Nucleophilic Aromatic Substitution | 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | Piperidine, TEA, THF/EtOH | 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | 90% | nih.gov |

| Suzuki Cross-Coupling | 5-bromo-2-methylpyridin-3-amine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |

Formation of the Methanamine Moiety

Once the 6-piperidylpyridine core is established, the next critical step is the formation of the methanamine group at the 2-position of the pyridine ring. This transformation can be accomplished through several reliable methods.

Reductive Amination Strategies

Reductive amination is arguably the most direct and widely used method for synthesizing amines from carbonyl compounds. nih.gov This strategy involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the key precursor is 6-(piperidin-1-yl)picolinaldehyde (B1591878). nih.gov This aldehyde can be condensed with ammonia to form an imine, which is then reduced using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for one-pot reductive aminations because they are selective for the protonated iminium ion over the starting aldehyde, minimizing side reactions. nih.gov

The general mechanism involves the formation of the iminium ion under slightly acidic conditions, which is then reduced by the hydride reagent to furnish the final amine product.

Alternative Amination Pathways

Besides reductive amination, other pathways can be employed to install the aminomethyl group. One common alternative is the reduction of a nitrile. The synthesis of the precursor, 6-(piperidin-1-yl)pyridine-2-carbonitrile, would be the initial step. This nitrile can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney Nickel or H₂/Pd-C). nih.gov For example, the hydrogenation of 3-cyano-pyridines has been shown to be an effective method for producing aminomethyl-pyridines. nih.gov

Another approach involves the conversion of a methyl group at the 2-position into the aminomethyl group. This can be a multi-step process involving radical halogenation of the methyl group followed by substitution with an amine equivalent like phthalimide (B116566) (the Gabriel synthesis) and subsequent deprotection. A more direct method is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, although this is less common for the functionalization of a simple methyl group on a pyridine ring without additional activating groups. google.com

| Transformation | Precursor | Reagents/Method | Product | Reference |

| Reductive Amination | 6-(Piperidin-1-yl)picolinaldehyde | 1. NH₃2. NaBH₃CN or NaBH(OAc)₃ | This compound | nih.govnih.gov |

| Nitrile Reduction | 6-(Piperidin-1-yl)pyridine-2-carbonitrile | LiAlH₄ or H₂/Raney Ni | This compound | nih.gov |

| Nitromethyl Reduction | 2-Nitromethyl-6-piperidylpyridine | H₂, Pd/C | This compound | google.com |

Introduction and Functionalization of the Piperidine Ring

Starting from 2,6-dihalopyridines, such as 2,6-dichloropyridine or 2,6-dibromopyridine, a monosubstitution with piperidine can often be achieved by carefully controlling the reaction stoichiometry and conditions (e.g., temperature and reaction time). The reaction typically involves heating the halopyridine with an excess of piperidine, which can also act as the base to neutralize the hydrogen halide formed during the reaction. youtube.com The resulting 2-halo-6-(piperidin-1-yl)pyridine is a versatile intermediate. sigmaaldrich.com

The reactivity order for leaving groups in SNAr reactions on pyridinium (B92312) ions has been shown to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which differs from the typical order in activated aryl substrates. nih.gov This highlights that the specific substrate and reaction conditions are critical. The reaction of piperidine with 2-substituted N-methylpyridinium ions in methanol, for instance, follows a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov

Once the piperidine ring is installed at the 6-position, the remaining leaving group at the 2-position can be used for subsequent transformations to introduce the methanamine moiety or its precursor, as described in the preceding sections. For example, a 2-chloro or 2-bromo substituent can be converted to a 2-cyano group via a Rosenmund–von Braun reaction or to an aldehyde via a palladium-catalyzed formylation reaction, setting the stage for the final amination step.

Convergent and Divergent Synthetic Routes

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies, allowing for flexibility and the efficient generation of chemical diversity.

A convergent synthesis would involve the separate synthesis of the key building blocks, followed by their coupling in a late-stage reaction. For the target molecule, a plausible convergent approach would be the synthesis of a 6-halopyridine-2-carbonitrile and piperidine separately. These two fragments can then be coupled via a nucleophilic aromatic substitution reaction, followed by the reduction of the nitrile group to the aminomethyl functionality.

A divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of analogues. nih.gov For instance, 6-(piperidin-1-yl)picolinaldehyde could serve as a key intermediate. nih.gov This aldehyde can be subjected to reductive amination with various amines to generate a library of N-substituted aminomethyl derivatives. Alternatively, it could undergo Wittig-type reactions or additions of organometallic reagents to the aldehyde to introduce diversity at the methylene (B1212753) bridge.

Another divergent strategy could start from 2-chloro-6-(piperidin-1-yl)pyridine. This intermediate can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the 2-position to introduce a wide range of substituents, which can then be further functionalized.

The following scheme illustrates a potential divergent approach starting from 6-(piperidin-1-yl)pyridine-2-carbonitrile.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. [No specific citation found for green chemistry in the direct synthesis of the target compound, but general principles for pyridine/piperidine synthesis are applicable]

In the context of synthesizing this compound and its analogues, several green chemistry considerations can be applied. The use of greener solvents is a key aspect. Water-mediated reactions, such as the intramolecular cyclization to form piperidinols, have been reported. nih.gov The use of microwave irradiation, as mentioned for the synthesis of heterocycles from dihaloalkanes and amines, can significantly reduce reaction times and energy consumption. organic-chemistry.org

Catalysis plays a crucial role in green synthesis. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts, is preferred over stoichiometric reagents. nih.gov For instance, the chemoenzymatic synthesis of piperidines represents a highly sustainable approach. whiterose.ac.uk

Atom economy is another important principle. One-pot and multicomponent reactions are highly desirable as they reduce the number of synthetic steps, purifications, and waste generated. acs.org The synthesis of nicotinonitrile derivatives through a one-pot multicomponent reaction of an aldehyde, a ketone, and ethyl cyanoacetate (B8463686) in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) and piperidine is an example of such an efficient process. acs.org

Reactivity and Advanced Chemical Transformations of 6 Piperidin 1 Ylpyridin 2 Yl Methanamine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient and, therefore, generally resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). For (6-piperidin-1-ylpyridin-2-yl)methanamine itself, direct nucleophilic substitution on the pyridine ring is uncommon as it lacks an adequate leaving group.

However, the principles of SNAr are crucial in the synthesis of this compound and its analogs. For instance, the piperidine (B6355638) moiety is typically introduced by the nucleophilic substitution of a leaving group, such as a halogen (e.g., chlorine or bromine), at the 6-position of a 2-substituted pyridine precursor. The piperidine acts as the nucleophile, displacing the halide to form the C-N bond. The reaction velocity of such substitutions can be influenced by substituents on the nucleophile and the aromatic ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com This deactivation is exacerbated in acidic conditions, common for many SEAr reactions like nitration or sulfonation, as the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. youtube.comrsc.org This positively charged species is even more strongly deactivated. rsc.org

The compound this compound has two activating groups: the piperidin-1-yl group at position 6 and the aminomethyl group at position 2. Both are ortho, para-directing substituents. wikipedia.org The piperidine group, through the +R (resonance) effect of its nitrogen lone pair, donates electron density to the pyridine ring, primarily at positions 3 and 5 (ortho and para to the piperidine). The aminomethyl group is a weaker activator. The combined effect of these two groups makes the pyridine ring less deactivated than pyridine itself.

Despite this, SEAr reactions remain challenging and often require harsh conditions. youtube.com The most likely positions for electrophilic attack would be C-3 and C-5, which are ortho and para to the strongly activating piperidine group. However, predicting the precise outcome can be complex, and reactions may yield a mixture of products or fail altogether. wikipedia.orgyoutube.com Computational studies on substituted pyridines have shown that the activation energy for electrophilic attack is high, and the reaction's feasibility is often low. rsc.orgresearchgate.net

Derivatization for Pharmacological Enhancement and Probe Development

The this compound scaffold is a versatile template for creating diverse molecular architectures, a key strategy in drug discovery. nih.govnih.gov Derivatization at its multiple reactive sites allows for the fine-tuning of pharmacological properties. researchgate.net

Modification of the Piperidine Nitrogen

The piperidine nitrogen is a secondary amine within a saturated heterocyclic system and represents a key site for derivatization. mdpi.com While the parent compound has a simple piperidine ring, related structures often feature modifications at this position to modulate biological activity. Common transformations include N-alkylation and N-acylation. These modifications can alter the compound's polarity, size, and ability to form hydrogen bonds, which are critical for receptor binding and pharmacokinetic profiles.

Substituent Effects on the Pyridine Ring

Introducing substituents onto the pyridine ring is a powerful strategy to modulate the electronic properties and biological activity of the entire molecule. researchgate.netnih.gov Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) at positions 3, 4, or 5 can significantly impact a compound's affinity and efficacy for biological targets. nih.gov For example, in studies of related pyridinyl compounds, the addition of different substituents dramatically altered binding affinities for neuronal nicotinic receptors. nih.gov

Table 1: Potential Pyridine Ring Substitutions and Their Electronic Effects

| Position of Substitution | Substituent Example | Electronic Effect | Potential Impact on Reactivity |

|---|---|---|---|

| 3 or 5 | -Cl, -Br | -I (Inductive), Weak -R (Resonance) | Deactivates ring towards SEAr |

| 3 or 5 | -OCH₃ | -I, +R | Activates ring towards SEAr |

| 4 | -NO₂ | -I, -R | Strongly deactivates ring towards SEAr |

Linker Chemistry and Scaffold Diversity

The primary amine of the aminomethyl group at the 2-position is a prime handle for linker chemistry. This functional group can be readily acylated, alkylated, or used in reductive amination to attach a wide variety of chemical moieties. This allows the this compound core to be conjugated to other pharmacophores, fluorescent probes, or solid supports. This approach enables the creation of bivalent ligands, targeted drug delivery systems, and tools for chemical biology research. The versatility of the pyridine scaffold is widely recognized for generating molecular diversity in drug development. nih.gov

Metal Coordination Chemistry of this compound as a Ligand

The this compound molecule is an excellent chelating ligand for a variety of metal ions. The geometry of the molecule, with the pyridine nitrogen and the nitrogen of the aminomethyl group, allows it to act as a bidentate ligand, forming a stable five-membered ring upon coordination to a metal center. researchgate.net This N,N'-bidentate coordination motif is common in coordination chemistry and is found in numerous catalytic and biological systems. scirp.orgresearchgate.net

Table 2: Coordination Behavior of this compound

| Feature | Description |

|---|---|

| Donor Atoms | Pyridine Nitrogen (sp²-hybridized), Aminomethyl Nitrogen (sp³-hybridized) |

| Coordination Mode | Bidentate (N,N') |

| Chelate Ring Size | 5-membered ring |

| Potential Metal Ions | Transition metals (e.g., Cu(II), Ni(II), Co(II), Ag(I)), Main group metals nih.govmdpi.comedu.krd |

| Resulting Complexes | Can form mononuclear or polynuclear complexes depending on reaction conditions and the metal-to-ligand ratio. scirp.org |

Research into related 2-aminomethylpyridine ligands has shown their ability to form stable complexes with a range of transition metals, which have been explored for applications from catalysis to biological imaging. researchgate.netmdpi.com

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and literature, no specific research findings on the complexation with transition metals or the structural characterization of coordination complexes for the compound "this compound" could be located. The requested information does not appear to be available in published scientific literature.

While research exists on the coordination chemistry of structurally related compounds containing pyridine and piperidine moieties, providing that information would not adhere to the specific focus on "this compound" as requested. Therefore, the detailed article on its reactivity and the structural characterization of its complexes cannot be generated at this time.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. For derivatives of piperidine (B6355638) and pyridine (B92270), key pharmacophoric elements have been identified through various studies, which can be extrapolated to understand the potential interactions of (6-piperidin-1-ylpyridin-2-yl)methanamine.

The Piperidine Ring: The saturated heterocyclic piperidine ring is a common scaffold in many biologically active compounds. chemscene.com Its nitrogen atom is typically basic and can be protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with receptor sites. researchgate.net The chair conformation of the piperidine ring also presents substituents in specific axial or equatorial orientations, which can significantly impact binding affinity.

The Pyridine Ring: The aromatic pyridine ring serves as a central scaffold, positioning the other functional groups in a defined spatial orientation. researchgate.netnih.gov The nitrogen atom in the pyridine ring is a weak base and a hydrogen bond acceptor, which can influence the molecule's solubility and ability to interact with biological targets. researchgate.net The substitution pattern on the pyridine ring is critical for modulating the electronic properties and steric profile of the molecule.

The Methanamine Group: The primary amine of the methanamine substituent at the 2-position of the pyridine ring is a key hydrogen bond donor and can also be protonated to form electrostatic interactions. researchgate.net This group is often crucial for anchoring the ligand into the binding pocket of a receptor.

In related 2-substituted pyridine derivatives, studies have shown that the nature of the substituent at the 2-position significantly influences the biological activity, highlighting the importance of this region for molecular recognition. researchgate.net For instance, in a series of 2-substituted-pyridines, variations in the side chain at this position led to significant differences in anticonvulsant activity. researchgate.net

A general pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor feature from the aminomethyl group.

A basic nitrogen center in the piperidine ring, acting as a hydrogen bond acceptor or forming ionic bonds.

The aromatic pyridine ring, providing a hydrophobic interaction surface and a scaffold for the correct positioning of the other groups.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of a compound series can be finely tuned by altering the position and chemical nature of its substituents. For pyridine and piperidine derivatives, extensive research has demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.

Substitution on the Pyridine Ring: The pyridine ring in this compound is substituted at the 2- and 6-positions. This substitution pattern is common in many biologically active molecules.

6-Position Substituent: The piperidine group at the 6-position is a bulky, lipophilic substituent. In other pyridine derivatives, bulky groups at this position have been shown to influence activity, sometimes enhancing it by providing additional van der Waals interactions with the receptor, or decreasing it due to steric hindrance. researchgate.net For example, in a study of pyridine derivatives, the presence of bulky groups was found to sometimes decrease antiproliferative activity. researchgate.net However, in other contexts, such as certain enzyme inhibitors, a bulky substituent at the 6-position can be beneficial.

2-Position Substituent: The aminomethyl group at the 2-position is critical. The length and nature of the alkyl chain connecting the amine to the pyridine ring can impact activity. In a study of related compounds, the length of an alkyl linker was shown to be a determining factor for receptor affinity. csic.esresearchgate.net

Substitution on the Piperidine Ring: While the parent compound has an unsubstituted piperidine ring, modifications to this ring in related compounds have shown significant effects. N-alkylation or the introduction of substituents on the carbon atoms of the piperidine ring can alter its lipophilicity, basicity, and steric profile, thereby affecting its interaction with target proteins.

The table below illustrates the impact of substituents in related pyridine and piperidine structures from various studies.

| Parent Scaffold | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 2-Substituted Pyridines | Variation of the side chain at the 2-position | Significant changes in anticonvulsant activity | researchgate.net |

| Pyridine Derivatives | Presence of bulky groups | Can decrease antiproliferative activity | researchgate.net |

| 2,6-Disubstituted Pyridines | Variation of an alkyl linker length | Influences receptor affinity | csic.esresearchgate.net |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand which of these is the "bioactive conformation" – the shape the molecule adopts when it binds to its biological target.

For this compound, the presence of two rotatable bonds—one between the pyridine and the aminomethyl group, and the other between the pyridine and the piperidine ring—allows for a degree of conformational flexibility. chemscene.com

A key aspect of the conformational analysis of similar structures, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide), has shown that the orientation of the pyridyl ring relative to the piperidine ring is crucial for activity. cymitquimica.com In solution, rogletimide (B49556) was found to exist with the pyridyl ring in an axial position, which was deemed necessary for its inhibitory activity on the aromatase enzyme. cymitquimica.com This suggests that for this compound, a specific rotational preference between the pyridine and piperidine rings may also be important for its biological function.

The bioactive conformation would be the one that optimizes the interactions of the key pharmacophoric elements with the receptor's binding site. Molecular modeling and computational chemistry techniques are often employed to predict these low-energy conformations and to dock them into the active sites of target proteins to hypothesize the bioactive conformation.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two important metrics used to assess the quality of a lead compound and to guide its optimization.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It is a measure of the binding energy per non-hydrogen atom. A higher LE indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LLE): This metric combines potency and lipophilicity (logP or logD). It is calculated as the pIC50 (or pKi) minus the logP (or logD). High lipophilicity is often associated with poor solubility, high metabolic turnover, and toxicity. A higher LLE value is therefore desirable, as it indicates a better balance between potency and lipophilicity.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ijirset.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation.

The development of a QSAR model for a series of analogs of this compound would involve several steps:

Data Set Collection: A series of structurally related compounds with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to create a mathematical relationship between the descriptors and the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

QSAR studies on related heterocyclic compounds, such as pyrazolopyridines and pyridine-3-carboxamide-6-yl-urea derivatives, have successfully identified key structural features responsible for their inhibitory activities. researchgate.netnih.gov For example, a QSAR study on pyrazolopyridine analogues identified that a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups were crucial for PDE4 inhibition. nih.gov A similar approach for analogs of this compound could provide valuable insights for designing new, more potent compounds.

Biological and Pharmacological Research on 6 Piperidin 1 Ylpyridin 2 Yl Methanamine and Its Analogues

Receptor Binding and Activation Profiling

Analogues of (6-piperidin-1-ylpyridin-2-yl)methanamine have been synthesized and evaluated for their ability to bind to and activate various neurotransmitter receptors. This research has been pivotal in understanding the structure-activity relationships that govern potency and selectivity.

A significant area of investigation has been the development of analogues as agonists for the serotonin (B10506) 5-HT1A receptor, a key target in the treatment of depression and anxiety. Researchers have described a novel pharmacophore for 5-HT1A receptors, leading to the creation of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanones that bind with high affinity. mdma.ch Certain derivatives within this class demonstrated potent and extensive inhibition of intracellular cAMP accumulation, surpassing the effects of the prototypical 5-HT1A agonist, (R)-(+)-8-Hydroxy-DPAT. mdma.ch

Further modifications, such as the strategic placement of a fluorine atom on the piperidine (B6355638) ring, led to compounds with enhanced oral bioavailability and long-lasting 5-HT1A agonist activity in animal models. mdma.ch For instance, the compound 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone, also known as F15599, emerged as a highly potent and selective 5-HT1A receptor agonist. mdma.chnih.gov Studies have shown that such biased agonists can produce robust antidepressant-like effects after a single administration in mouse models of stress. nih.gov

| Compound | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| F15599 | 0.084 | mdma.chnih.gov |

| F13714 | 0.034 | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | mdpi.com |

A crucial aspect of developing 5-HT1A receptor agonists for therapeutic use is ensuring high selectivity over other receptors, particularly alpha1-adrenergic and dopamine (B1211576) D2 receptors, to minimize side effects. The analogues derived from the this compound scaffold have demonstrated excellent selectivity profiles. For example, a series of new piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives showed high affinity for the 5-HT1A receptor with over 1000-fold selectivity against both D2 and alpha1-adrenergic receptors. nih.gov

This high degree of selectivity is a common feature among the more promising compounds in this class. mdma.ch The strategic design, including substitutions on the pyridine (B92270) and phenyl rings, allows for optimized interaction with the 5-HT1A receptor's binding pocket while diminishing affinity for D2 and alpha1 receptors. mdma.chnih.gov This selectivity is critical for achieving a targeted therapeutic effect, such as antidepressant or anxiolytic action, without the motor or cardiovascular side effects associated with D2 or alpha1 receptor activity. nih.gov

| Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. 5-HT1A) | Reference |

|---|---|---|---|

| 5-HT1A | 0.2 | - | mdma.ch |

| Alpha1-Adrenergic | >1000 | >5000-fold | mdma.ch |

| Dopamine D2 | >1000 | >5000-fold | mdma.ch |

The piperidine ring is a common feature in ligands targeting the cannabinoid CB1 receptor. nih.govnih.gov While not a direct focus for this compound itself, related structures containing a piperidinyl group have been investigated as allosteric modulators of the CB1 receptor. nih.gov These modulators bind to a site on the receptor distinct from the primary (orthosteric) site where endogenous cannabinoids bind. nih.govfrontiersin.org

For example, certain indole-2-carboxamides featuring a piperidin-1-yl-phenyl moiety act as positive allosteric modulators, increasing the binding affinity of CB1 receptor agonists. nih.gov In functional assays, however, these same compounds behaved as insurmountable antagonists. nih.gov Other research has focused on functionalizing the piperidine group of purine-based structures to produce peripherally restricted CB1 inverse agonists, aiming to treat metabolic disorders without the central nervous system side effects associated with earlier CB1 antagonists. nih.gov This highlights the versatility of the piperidine scaffold in designing molecules that can finely tune the activity of the CB1 receptor. mdpi.com

Antimycobacterial Activity Studies

Derivatives of pyridine-2-methylamine have been identified as a promising class of inhibitors targeting the mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is essential for transporting mycolic acids, a critical component of the mycobacterial cell wall, making it an attractive target for new anti-tuberculosis agents. nih.gov

Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives with potent activity against Mycobacterium tuberculosis. nih.gov For instance, compounds featuring a pyridine-2-methylamine-4-aryl or pyridine-3-methylamine-5-aryl structure exhibited good activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.5-1 µg/mL. nih.gov Similarly, synthetic analogues of piperine (B192125), where the piperidine moiety was replaced with other cyclic amines, have also shown significant activity against M. tuberculosis H37Rv. nih.gov Some of these hybrid compounds displayed nanomolar antimycobacterial activity combined with low cytotoxicity against human cells. nih.gov Further studies on related heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) derivatives, have also yielded compounds with notable activity against Mycobacterium smegmatis and M. tuberculosis H37Ra. msptm.orgresearchgate.net

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyridine-2-methylamine-4-aryl (Compound 21) | M. tuberculosis H37Rv | 0.5-1 | nih.gov |

| Pyridine-3-methylamine-5-aryl (Compound 25) | M. tuberculosis H37Rv | 0.5-1 | nih.gov |

| (+)-Isopinocampheylamine-derived piperine amide | M. tuberculosis H37Rv | 0.05 (µM) | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 5d) | M. smegmatis | 25 (µM) | msptm.org |

Anticancer Research Applications

The piperidine ring is a privileged scaffold in medicinal chemistry and is present in numerous compounds investigated for anticancer properties. nih.govnih.gov These compounds can influence various signaling pathways involved in cancer cell proliferation and survival, leading to apoptosis. nih.gov

Analogues incorporating the piperidine or pyridine heterocycle have been explored for their potential to inhibit cancer growth. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as inhibitors of the PI3Kα enzyme, a key component of a signaling pathway frequently hyperactivated in cancer. nih.gov Similarly, libraries of 1,2,4-oxadiazoles, some containing piperidine moieties, have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. nih.govresearchgate.net

Research has demonstrated the efficacy of piperidine- and pyridine-based compounds against specific cancer cell lines. In one study, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to reduce the growth of several hematological cancer cell lines, including myeloma and leukemia cells. nih.gov Another study on 1,2,4-oxadiazole (B8745197) derivatives found that a compound with a piperidin-4-yl substitution exhibited significant activity against the DU145 prostate cancer cell line. researchgate.net

A series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent, submicromolar inhibitory activity against a range of tumor cell lines, including HCC827 (non-small cell lung cancer), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). nih.gov The most potent compound from this series, 13k, displayed IC50 values ranging from 0.09 µM to 0.43 µM across the tested cell lines, inducing cell cycle arrest and apoptosis. nih.gov Furthermore, N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] methyl} amine derivatives have been synthesized and showed cytotoxicity against HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and HepG2 (liver cancer) cell lines. researchgate.net

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HCC827 | Non-small cell lung | 0.09 | nih.gov |

| A549 | Lung Carcinoma | 0.24 | nih.gov |

| HCT116 | Colorectal Carcinoma | 0.43 | nih.gov |

| NCI-H1975 | Non-small cell lung | 0.11 | nih.gov |

Modulation of Cellular Pathways

The piperidine and pyridine rings are core structures in numerous biologically active compounds. Research into analogues containing these motifs indicates their ability to modulate critical cellular signaling pathways. For instance, piperidine-containing compounds have been observed to activate signaling cascades such as NF-κB and PI3k/Akt, which are crucial in regulating cellular processes like apoptosis. nih.gov The activation of these pathways can lead to the induction of caspase-dependent apoptosis, a key mechanism in anticancer activity. nih.gov Furthermore, some piperine analogues have been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in cell proliferation. nih.gov While these studies are on broader piperidine analogues, they highlight the potential of the this compound scaffold to interact with and modulate fundamental cellular mechanisms.

Antimalarial Investigations

The piperidine ring is a well-established structural component in the development of antimalarial agents. nih.govnih.gov Research into 1,4-disubstituted piperidine derivatives, which are structural analogues of this compound, has demonstrated their potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

A study evaluating a library of these compounds identified several molecules with significant efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.gov The activity of these compounds, measured by their half-maximal inhibitory concentration (IC₅₀), was found to be in the nanomolar range, comparable to the standard drug, chloroquine (B1663885). nih.gov Notably, compound 13b in the study showed activity that was 5-fold greater than chloroquine against the 3D7 strain and 10-fold greater against the W2 strain, indicating its potential to overcome drug resistance. nih.gov

| Compound | IC₅₀ (nM) vs. P. falciparum 3D7 (Chloroquine-Sensitive) | IC₅₀ (nM) vs. P. falciparum W2 (Chloroquine-Resistant) |

|---|---|---|

| 12a | - | 11.6 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| 14d | 14.85 | - |

| 6b | 17.42 | - |

| Chloroquine (Control) | 22.38 | 134.12 |

Antibacterial Activity

The 2-aminopyridine (B139424) moiety, present in this compound, is a key pharmacophore in compounds investigated for antibacterial properties. nih.govnih.govnih.gov Studies on 2-amino-3-cyanopyridine (B104079) derivatives have shown notable activity, particularly against Gram-positive bacteria. nih.govnih.gov

In one such study, a synthesized analogue, compound 2c , demonstrated significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) for this compound was remarkably low, indicating high potency. nih.gov Interestingly, the antibacterial effect was selective for Gram-positive bacteria, with no activity observed against the tested Gram-negative bacteria or yeasts. nih.gov Structure-activity relationship analysis suggested that the presence of a cyclohexylamine (B46788) group was a key determinant of this antibacterial activity. nih.gov

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.039 |

| Bacillus subtilis | 0.039 |

Investigation of Ligand-Receptor Interactions at a Molecular Level

Piperidine-containing ligands, including analogues of this compound, are widely recognized for their interaction with sigma receptors (σ₁ and σ₂). researchgate.net Molecular docking and computational studies have elucidated the specific interactions that govern the binding of these ligands. A critical interaction involves the piperidine nitrogen, which, in its protonated state at physiological pH, often forms a strong ionic bond or salt bridge with a highly conserved glutamate (B1630785) residue (Glu172) within the sigma-1 receptor's binding pocket. This interaction is considered a key anchor for high-affinity binding.

The selectivity of these compounds for sigma receptors over other targets, such as dopamine or serotonin receptors, appears to be controlled by the nature of the substituent on the piperidine nitrogen, its spatial distance from the basic nitrogen, and its orientation relative to other parts of the molecule. nih.gov The piperidine moiety itself has been identified as a crucial structural element for achieving high affinity at the sigma-1 receptor. researchgate.net

In Vitro Functional Assays for Efficacy and Potency

Cyclic AMP (cAMP) accumulation assays are standard functional assays used to determine the effect of a ligand on G-protein coupled receptors (GPCRs), specifically those that signal through the adenylyl cyclase pathway. google.comnih.gov Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while activation of Gi-coupled receptors inhibits this process. google.com

While the primary targets for many piperidine-pyridine analogues are sigma receptors, which are not GPCRs, this structural scaffold is also found in modulators of GPCRs like GPR119. google.com Research on aminopyridine analogues has utilized cAMP accumulation assays to screen for inhibitors of adenylyl cyclase and to characterize modulators of GPCRs. google.comfrontiersin.org For example, in cells stably expressing a target receptor, the assay measures the change in cAMP levels after the application of a test compound, often in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. nih.gov Although specific cAMP assay data for this compound is not prominently featured in the reviewed literature, this method remains a vital tool for characterizing the functional activity of its analogues at potential GPCR targets.

The extracellular signal-regulated kinase (ERK) pathway is a downstream signaling cascade that plays a crucial role in cell survival, proliferation, and plasticity. The phosphorylation of ERK1/2 is a key indicator of the pathway's activation. Research has established a direct link between the activation of the sigma-1 receptor and the modulation of ERK1/2 phosphorylation. researchgate.netnih.govpnas.orgmdpi.com

The effect of sigma-1 receptor activation on ERK1/2 is complex and appears to be cell-type dependent. In some neuronal cells, sigma-1 receptor agonists have been shown to increase or enhance ERK1/2 phosphorylation. pnas.orgmdpi.com Conversely, in glial cells such as optic nerve head astrocytes, the same agonists can suppress stress-induced ERK1/2 phosphorylation, an effect linked to neuroprotection. nih.govmdpi.com Studies using the sigma-1 receptor agonist (+)SKF-10047 demonstrated a rapid increase in ERK1/2 phosphorylation in primary astrocytes, which could be reversed by siRNA-mediated knockdown of the receptor. researchgate.net Similarly, the effects of agonists on ERK1/2 signaling can be blocked by specific sigma-1 receptor antagonists, confirming that the receptor directly mediates this signaling event. pnas.org This body of evidence strongly suggests that this compound, as a putative sigma receptor ligand, would likely modulate the ERK1/2 signaling pathway.

Preclinical Efficacy Studies

While direct preclinical efficacy studies on this compound are not extensively available in the public domain, research into its structural analogues provides significant insights into its potential therapeutic applications. A prominent area of investigation for compounds containing piperidine and pyridine moieties is their activity as monoamine oxidase (MAO) inhibitors. MAOs are crucial enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease and depression. mdpi.comnih.gov

Analogues such as pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their ability to inhibit both isoforms of MAO, MAO-A and MAO-B. mdpi.com In one such study, a series of 24 pyridazinobenzylpiperidine derivatives were assessed, with most compounds demonstrating preferential inhibition of MAO-B over MAO-A. mdpi.com For instance, compound S5 emerged as a potent MAO-B inhibitor with an IC50 value of 0.203 μM and displayed a high selectivity index of 19.04 for MAO-B. mdpi.com Kinetic studies revealed that the inhibition by these analogues, such as S5 and S16, was of a competitive and reversible nature. mdpi.comnih.gov

Further research into other heterocyclic structures incorporating the piperidine or pyridine ring has identified additional potent MAO inhibitors. For example, certain 1H-chromeno[3,2-c]pyridine derivatives have been evaluated for their inhibitory action against human MAO-A and MAO-B. mdpi.com One derivative, bearing a phenylethynyl fragment, was identified as a potent MAO-B inhibitor with an IC50 of 0.51 μM. mdpi.com Similarly, studies on 2-heteroarylidene-1-tetralone derivatives, which are structurally related, also showed selectivity towards the MAO-B isoform. thieme-connect.de These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel MAO inhibitors.

Table 1: In Vitro MAO Inhibitory Activity of Selected Analogues

| Compound Class | Specific Analogue | Target | IC50 (µM) | Inhibition Type | Selectivity |

| Pyridazinobenzylpiperidine | S5 | MAO-B | 0.203 | Competitive, Reversible | SI = 19.04 (MAO-B) |

| Pyridazinobenzylpiperidine | S16 | MAO-B | 0.979 | Competitive, Reversible | - |

| Pyridazinobenzylpiperidine | S15 | MAO-A | 3.691 | - | - |

| 1H-Chromeno[3,2-c]pyridine | 3a | MAO-B | 0.51 | - | - |

| Thiazolylhydrazine-piperazine | 3e | MAO-A | 0.057 | Competitive, Reversible | Selective for MAO-A |

Data sourced from multiple studies on analogues. mdpi.commdpi.commdpi.com

Metabolic Stability and In Vitro Clearance Studies

In a study evaluating pyridine-2-methylamine compounds as antitubercular agents, the microsomal stability of several potent derivatives was assessed. nih.gov The results indicated that stability can be highly variable depending on the specific substitutions on the core structure. For example, compounds 37 and 68 were found to be extremely unstable in human liver microsomes, with only 1.5% and 0.2% of the parent compound remaining after a 60-minute incubation period in the presence of NADPH. nih.gov In contrast, another analogue, compound 62, demonstrated moderate liver microsomal stability, with an intrinsic clearance (CLint) value of 28 μL/min/mg. nih.gov This highlights the critical impact of molecular structure on metabolic fate.

General strategies to enhance the metabolic stability of compounds containing aromatic rings often involve the introduction of heteroatoms. Replacing a phenyl ring with a pyridyl group, for instance, can lead to a significant increase in metabolic stability, likely by increasing resistance to oxidative metabolism. nih.gov Conversely, other structural modifications can dramatically alter stability. In one example, the replacement of a pyridine ring in the drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core resulted in a more than tenfold increase in its metabolic half-life in human liver microsomes. chemrxiv.org These studies underscore the importance of early-stage in vitro evaluation to guide the design of analogues with improved pharmacokinetic properties.

Table 2: Metabolic Stability of Selected Pyridine-2-Methylamine Analogues in Human Liver Microsomes (HLM)

| Compound | Incubation Time (min) | % Remaining (in presence of NADPH) | Intrinsic Clearance (CLint) (μL/min/mg) |

| Compound 37 | 60 | 1.5 | - |

| Compound 68 | 60 | 0.2 | - |

| Compound 62 | - | - | 28 |

| Rupatadine | - | - | 517 |

| Rupatadine Analogue (48) | - | - | 47 |

Data sourced from studies on structural analogues. nih.govchemrxiv.org

Mechanistic Studies and Molecular Interactions

Molecular Docking and Dynamics Simulations

No molecular docking or molecular dynamics simulation studies for (6-piperidin-1-ylpyridin-2-yl)methanamine have been found in published scientific literature. While computational studies are common for characterizing the binding of piperidine-containing molecules to various biological targets, this specific compound has not been the subject of such an investigation.

Identification of Molecular Targets and Binding Sites

There are no available studies that identify specific molecular targets or binding sites for this compound. Research on structurally related pyridine (B92270) and piperidine (B6355638) derivatives shows engagement with a wide range of biological targets, such as sigma receptors and various enzymes. mdpi.comnih.govnih.gov However, the specific proteins or receptors with which this compound interacts have not been determined.

Signaling Pathway Modulation

Information on the modulation of any signaling pathways by this compound is absent from the scientific literature. Research into its effects on cellular signaling cascades has not been published.

Allosteric Modulation Mechanisms

There is no evidence to suggest that this compound functions as an allosteric modulator. Studies investigating this potential mechanism of action for this compound have not been reported.

Protein–Ligand Interaction Profiling

A protein-ligand interaction profile for this compound is not available. Such a profile would require co-crystallization with a target protein or detailed computational analysis, neither of which appears to have been performed or published for this compound.

Advanced Analytical Techniques and Structural Elucidation of 6 Piperidin 1 Ylpyridin 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of (6-piperidin-1-ylpyridin-2-yl)methanamine.

1D NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the aminomethyl group. The aromatic protons on the disubstituted pyridine ring typically appear in the downfield region (δ 6.0-8.5 ppm). The protons of the piperidine ring would show characteristic signals, with those alpha to the nitrogen atom appearing at a different chemical shift than the other methylene (B1212753) protons on the ring. chemicalbook.com The methylene protons of the aminomethyl bridge and the N-H protons of the primary amine would also have unique resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.30 - 7.60 (t) | 137.0 - 139.0 |

| Pyridine-H4 | 6.40 - 6.60 (d) | 106.0 - 108.0 |

| Pyridine-H5 | 6.70 - 6.90 (d) | 110.0 - 112.0 |

| Aminomethyl (-CH₂) | 3.80 - 4.00 (s) | 45.0 - 48.0 |

| Amine (-NH₂) | 1.50 - 2.50 (br s) | - |

| Piperidine-H2', H6' | 3.40 - 3.60 (t) | 46.0 - 48.0 |

| Piperidine-H3', H5' | 1.60 - 1.80 (m) | 25.0 - 27.0 |

| Piperidine-H4' | 1.50 - 1.70 (m) | 24.0 - 26.0 |

| Pyridine-C2 | - | 158.0 - 160.0 |

| Pyridine-C6 | - | 159.0 - 161.0 |

Note: Predicted values are based on typical shifts for substituted pyridines and piperidines. Actual values may vary based on solvent and experimental conditions. 't' denotes triplet, 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet.

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR spectra, especially for complex structures like this compound and its derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the pyridine ring (e.g., H3-H4-H5) and the piperidine ring by showing cross-peaks between neighboring protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique definitively assigns each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum, confirming, for example, which proton signal belongs to the aminomethyl carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. For instance, it would show correlations between the piperidine protons (H2'/H6') and the pyridine carbon C6, and between the aminomethyl protons and the pyridine carbon C2, thus confirming the substitution pattern on the pyridine ring. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the preferred conformation of the molecule, such as the spatial relationship between the piperidine ring and the pyridine ring. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

For this compound (C₁₁H₁₇N₃), the expected exact mass can be calculated and confirmed using HRMS, which provides highly accurate mass measurements, allowing for the determination of the elemental composition. chemscene.com The nominal molecular weight is 191.27 g/mol . chemscene.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for compounds that are volatile and thermally stable. While the primary amine in the target compound might require derivatization to improve its chromatographic properties, GC-MS can be a powerful tool for analyzing reaction mixtures or identifying impurities during synthesis. researchgate.net The mass spectrometer would generate a fragmentation pattern for the eluted compounds, which serves as a chemical fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that couples high-performance liquid chromatography (HPLC) with mass spectrometry. It is ideal for analyzing non-volatile or thermally sensitive compounds like this compound and its derivatives without the need for derivatization. The compound would first be separated from a mixture on an HPLC column, and the eluent would be introduced into the mass spectrometer. This method is widely used for pharmacokinetic studies and the analysis of metabolites in biological matrices.

H/D Exchange Experiments for Metabolite Identification

Hydrogen/Deuterium (B1214612) (H/D) exchange mass spectrometry is a specialized technique used to identify the number of labile hydrogens (typically O-H, N-H, S-H) in a molecule. In the context of metabolite identification, a sample is incubated in a deuterated solvent (e.g., D₂O). The labile protons on the parent drug and its metabolites will exchange with deuterium atoms from the solvent.

For this compound, the two protons on the primary amine group (-NH₂) are labile. In an H/D exchange experiment, these two protons would be replaced by deuterium, resulting in an increase of 2 mass units in the molecular ion peak observed by the mass spectrometer. This information is invaluable for identifying metabolites where modifications have occurred at or near the amine group, as it helps to confirm the presence of this functional group in the metabolite's structure.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

A hypothetical example of crystallographic data that could be obtained for a derivative of this compound is presented in Table 1. This table illustrates the type of information that a single-crystal X-ray diffraction study would provide.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.234 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. The separation is based on the compound's affinity for the stationary phase, which is typically a packed column containing silica (B1680970) particles with a specific surface chemistry.

For aminopyridine and piperidine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. researchgate.netchromforum.org The detection is typically performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. sielc.com

A typical HPLC method for a compound like this compound would involve a C18 column and a gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the proportion of organic solvent. This allows for the efficient separation of the target compound from impurities with different polarities. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification.

Table 2: Typical HPLC Parameters for the Analysis of Aminopyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). mdpi.com This results in significantly higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. mdpi.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

The analysis of this compound and its derivatives by UPLC would offer improved throughput and sensitivity, which is particularly beneficial for the analysis of complex mixtures or for high-throughput screening applications. mdpi.com A UPLC method would typically employ a sub-2 µm C18 column and a faster gradient elution profile.

Preparative Chromatography for Isolation

Preparative chromatography is used for the purification of larger quantities of a compound, such as this compound, for further studies. The principles are the same as analytical HPLC, but the columns are larger in diameter to accommodate higher sample loads.

The goal of preparative chromatography is to isolate the target compound with high purity. The fractions containing the purified compound are collected as they elute from the column. The success of the purification is monitored by analytical HPLC to ensure that the desired purity has been achieved. While specific preparative methods for this compound are not detailed in the available literature, methods developed for related piperidine derivatives can be adapted. researchgate.net

Spectroscopic Methods (UV-Vis, FT-IR, EPR) for Complex Characterization

Spectroscopic methods are indispensable for the characterization of this compound and its metal complexes, providing information on electronic structure, functional groups, and the coordination environment of metal ions.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine and piperidine moieties in this compound give rise to characteristic absorption bands in the UV region. The pyridine ring typically shows π → π* transitions at around 200-270 nm. sielc.comnist.gov Upon coordination to a metal ion, these bands may shift, and new charge-transfer bands (ligand-to-metal or metal-to-ligand) can appear in the visible region, often resulting in colored complexes. researchgate.net The position and intensity of these bands can provide insights into the geometry and electronic structure of the metal complex. For example, the UV-Vis spectrum of a copper(II) complex with a related 2-(aminomethyl)pyridine ligand showed characteristic d-d transitions in the visible region. researchgate.net

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic vibrational bands for the N-H stretching of the primary amine, C-H stretching of the piperidine and pyridine rings, and C=N and C=C stretching of the pyridine ring would be expected. acs.orgresearchgate.netresearchgate.net

Upon complexation with a metal ion, shifts in the vibrational frequencies of the pyridine ring and the amino group can be observed, providing evidence of coordination. For instance, a shift in the pyridine ring breathing mode is a strong indicator of coordination to a metal center. rsc.org

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2800-3000 |

| C=N, C=C Stretch (pyridine) | 1400-1600 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is applicable to species with unpaired electrons, such as transition metal complexes. For complexes of this compound with paramagnetic metal ions like copper(II), EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal ion. acs.orgrsc.org

The EPR spectrum of a copper(II) complex, for example, is characterized by g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating atoms. mdpi.comresearchgate.net By analyzing these parameters, it is possible to distinguish between different coordination geometries, such as square planar, tetrahedral, or octahedral. rsc.orgacs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Validation and Electronic Properties

There are no published scholarly articles that provide a detailed analysis of (6-piperidin-1-ylpyridin-2-yl)methanamine using Density Functional Theory (DFT) calculations. Such studies would typically provide insights into the molecule's optimized geometry, bond lengths, bond angles, and electronic properties like the distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. While this information is crucial for understanding the molecule's stability and reactivity, it has not been specifically reported for this compound in peer-reviewed literature.

Molecular Dynamics Simulations for Conformational Sampling

Quantum Chemical Calculations for Reactivity Predictions

Specific quantum chemical calculations aimed at predicting the reactivity of this compound have not been published. These calculations often involve analyzing reactivity indices derived from DFT or other quantum methods to predict sites susceptible to electrophilic or nucleophilic attack. This information is vital for designing synthetic pathways and understanding potential metabolic transformations, but dedicated research on this topic for the specified molecule is currently unavailable.

In Silico Screening and Virtual Ligand Design

The compound this compound does not appear in published in silico screening or virtual ligand design studies. These computational techniques are used to predict the binding affinity of small molecules to biological targets like proteins or enzymes. While piperidine (B6355638) and pyridine (B92270) scaffolds are common in medicinal chemistry, no specific studies have reported the use of this compound in virtual screening campaigns against any particular biological target.

While detailed computational research is lacking, some basic physicochemical properties have been calculated and are listed by chemical suppliers. These properties provide a preliminary computational profile of the molecule.

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N₃ | chemscene.com |

| Molecular Weight | 191.27 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 42.15 Ų | chemscene.com |

| LogP | 1.5306 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Catalytic Applications of 6 Piperidin 1 Ylpyridin 2 Yl Methanamine As a Ligand

Development of Metal-Organic Complexes for Catalysis

There is currently no available literature detailing the development of metal-organic complexes specifically incorporating (6-piperidin-1-ylpyridin-2-yl)methanamine for catalytic purposes. The structure of this compound, featuring a pyridine (B92270) ring, a piperidinyl group, and a methanamine substituent, suggests its potential to act as a bidentate or tridentate ligand in the formation of metal complexes. The nitrogen atoms in the pyridine and piperidine (B6355638) rings, along with the amino group, could chelate to a metal center, forming stable complexes. However, no studies have been published that explore the synthesis, characterization, or catalytic activity of such complexes.

Role as a Chiral Ligand

As an achiral molecule, this compound cannot function as a chiral ligand in its standard form. The synthesis of chiral derivatives, for example, by introducing stereocenters on the piperidine ring or the aminomethyl group, would be a prerequisite for its application as a chiral ligand. There are no reports of such chiral derivatives being synthesized or utilized in catalysis. The broader field of asymmetric catalysis has seen the successful application of various chiral ligands, but this specific compound is not among them. researchgate.netcapes.gov.br

Future Research Directions and Unexplored Avenues

Exploration of Novel Therapeutic Targets

The structural motifs within (6-piperidin-1-ylpyridin-2-yl)methanamine suggest a range of potential biological activities. The aminopyridine core is a well-established pharmacophore with diverse pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov Derivatives of aminopyridine are known to interact with various enzymes and receptors within the central nervous system (CNS), highlighting the potential for developing treatments for neurological disorders. mdpi.com

Future research should systematically screen this compound and its close analogues against a broad panel of biological targets. Given that similar aminopyridine derivatives have been investigated for their effects on CNS disorders and as analgesics, exploring targets within these therapeutic areas would be a logical starting point. nih.govgoogle.com For instance, neuronal nitric oxide synthase (nNOS) has been identified as a target for other 2-aminopyridine (B139424) derivatives, suggesting that this compound could be investigated for its potential to modulate this enzyme, which is implicated in various neurological conditions. nih.gov Furthermore, considering the broad bioactivity of pyrazoline derivatives, which share some structural similarities, targets associated with anticonvulsant and antidepressant activity could also be explored. nih.gov A comprehensive screening approach will be crucial in identifying novel and unexpected therapeutic applications for this chemical class.

Design of Next-Generation Analogues with Improved Profiles

The development of next-generation analogues of this compound with enhanced potency, selectivity, and pharmacokinetic properties is a critical avenue for future research. Structure-activity relationship (SAR) studies will be fundamental to this endeavor. researchgate.net By systematically modifying the core structure, researchers can identify which functional groups are essential for biological activity and which can be altered to improve drug-like properties.

For example, SAR studies on related pyridine (B92270) analogues have shown that the nature and position of substituents on the pyridine ring can significantly influence binding affinity to CNS receptors. nih.gov Similarly, modifications to the piperidine (B6355638) ring in other compound series have been shown to impact inhibitory activity against specific enzymes. jneonatalsurg.com Research into next-generation analogues of this compound could therefore focus on:

Substitution on the pyridine and piperidine rings: Introducing various substituents to probe steric and electronic effects on target binding. nih.govnih.gov

Modification of the aminomethyl linker: Altering the length and flexibility of the linker to optimize interactions with the target protein. nih.gov

Conformational restriction: Introducing cyclic constraints to lock the molecule into a bioactive conformation, which can improve potency and selectivity.

These efforts will likely lead to the identification of analogues with superior therapeutic profiles compared to the parent compound.

Investigation of Metabolic Pathways and Prodrug Strategies

A thorough understanding of the metabolic fate of this compound is essential for its development as a therapeutic agent. Studies on related 4-aminopiperidine (B84694) drugs have shown that metabolism often occurs via N-dealkylation and oxidation, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2D6. nih.gov Future research should aim to identify the specific metabolic pathways of this compound and its major metabolites. This knowledge is crucial for predicting potential drug-drug interactions and understanding the compound's pharmacokinetic profile.

Furthermore, the exploration of prodrug strategies could offer a way to overcome potential liabilities such as poor solubility or rapid metabolism. googleapis.comgoogleapis.com A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For example, if the primary amine in this compound is crucial for activity but also a site of rapid metabolism, it could be temporarily masked with a promoiety that is cleaved in vivo to release the active compound. The design of hypoxia-activated prodrugs, as seen with some pyridopyrimidine derivatives, offers another sophisticated approach to targeted drug delivery. nih.gov

Advanced Delivery Systems and Nanotechnology Integration

The application of advanced drug delivery systems, particularly nanotechnology, holds significant promise for enhancing the therapeutic efficacy of this compound and its analogues. Nanoparticles can improve the bioavailability of drugs, increase their circulation time, and enable targeted delivery to specific tissues or cells. nih.gov This is particularly relevant for CNS-targeted therapies, where the blood-brain barrier presents a formidable obstacle. mdpi.com

Future research could explore the encapsulation of this compound into various nanocarriers, such as liposomes or polymeric nanoparticles, to facilitate its transport across the blood-brain barrier. nih.govmdpi.com Furthermore, co-delivery systems, where the compound is co-encapsulated with another therapeutic agent in a nanoparticle formulation, could be investigated for synergistic effects, particularly in complex diseases like cancer. nih.gov The functionalization of nanoparticles with targeting ligands could further enhance the specificity of drug delivery, maximizing therapeutic benefit while minimizing off-target side effects.

Collaborative and Interdisciplinary Research Opportunities

Realizing the full therapeutic potential of this compound will require a collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines.

Key collaborative opportunities include:

Medicinal and Computational Chemists: To design and synthesize novel analogues with improved properties based on computational modeling and SAR studies.